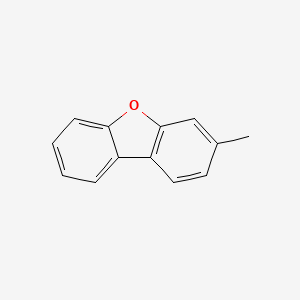

3-Methyldibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7320-52-7 |

|---|---|

Molecular Formula |

C13H10O |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-methyldibenzofuran |

InChI |

InChI=1S/C13H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3 |

InChI Key |

JBFNQSFELCVNBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Methyldibenzofuran

Novel Synthetic Routes to 3-Methyldibenzofuran

The synthesis of the dibenzofuran (B1670420) core, and specifically this compound, has been approached through various innovative strategies, moving from classical methods to more streamlined and efficient modern protocols.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis is a cornerstone in the modern synthesis of dibenzofurans. A particularly effective route involves the palladium-catalyzed intramolecular cyclization of O-arylated phenols. In one notable methodology, this compound was synthesized by reacting an appropriate o-iodophenol with a silylaryl triflate. This initial reaction forms an N- or O-arylated intermediate, which is then cyclized in situ using a palladium catalyst to form the dibenzofuran ring system. nih.gov This process has been demonstrated to be efficient, with the synthesis of this compound achieving a 68% yield. nih.gov

The choice of catalyst is crucial for optimizing these cyclization reactions. Studies have shown that among various palladium catalysts, Palladium(II) acetate (B1210297) (Pd(OAc)₂) often provides the best results. nih.gov This approach represents a significant advancement over older methods, offering good to excellent yields for a variety of dibenzofuran derivatives. nih.gov

Dehydration of Hydroxybiphenyl Precursors

A more traditional yet still relevant method for forming the dibenzofuran furan (B31954) ring is through the dehydration of biphenyl (B1667301) compounds. thieme-connect.de Specifically, the acid-catalyzed dehydration of 2,2'-dihydroxybiphenyls or their corresponding methyl ethers is a well-studied route. thieme-connect.de For the synthesis of this compound, this would involve the cyclization of a 2-hydroxy-4'-methylbiphenyl precursor. This intramolecular cyclization reaction forms the central ether linkage that defines the dibenzofuran structure. While effective, this route is dependent on the availability of the specific substituted biphenyl starting materials. thieme-connect.de

Multi-Step Synthesis from Aromatic Esters

Multi-step synthesis provides a strategic approach to building complex molecules like this compound from simpler, readily available starting materials such as aromatic esters. savemyexams.comtrine.edu A general synthetic plan involves a sequence of reactions where the functional groups of a starting aromatic compound are systematically transformed to build the target molecule. organicchemistrytutor.com

Bio-inspired Synthetic Pathways

Bio-inspired synthesis seeks to mimic nature's efficient and selective chemical transformations. rsc.org While direct, fully bio-inspired synthetic routes for this compound are not extensively documented, the principles of biocatalysis represent a promising future direction. This can involve using whole-cell catalysts or isolated enzymes to perform specific steps in a synthetic sequence under mild conditions. evonik.com For instance, a biomimetic approach could be envisioned for the methylation step, drawing inspiration from biological methylating agents like S-adenosylmethionine (SAM). nih.gov Research in this area focuses on designing robust chemical reagents that replicate the high selectivity and functional group tolerance seen in biological systems. nih.gov The application of these principles to the total synthesis of complex heterocyclic molecules is an active area of research. rsc.org

Catalytic Systems in this compound Synthesis

The choice of the catalytic system is paramount in the synthesis of this compound, influencing reaction efficiency, yield, and selectivity.

Transition metal catalysts, particularly those based on palladium, are widely used. nih.gov Research into the synthesis of dibenzofurans has involved screening various palladium catalysts and ligands to identify the optimal system. For the intramolecular arylation leading to the dibenzofuran core, Palladium(II) acetate (Pd(OAc)₂) has been identified as a highly effective catalyst. nih.gov Other palladium sources like PdCl₂(PPh₃)₂, Pd(PPh₃)₄, and Pd(dba)₂ have been found to give comparable or lower yields. The addition of phosphine (B1218219) ligands such as dppe, dppm, and PCy₃ has been shown to work well within this system. nih.gov

The broader field of catalysis offers diverse options, including both homogeneous and heterogeneous systems. evonik.com Homogeneous catalysts, like the palladium complexes mentioned, are in the same phase as the reactants, offering high activity. Heterogeneous catalysts exist in a different phase, which simplifies catalyst recovery and reuse, an important consideration for industrial-scale and sustainable chemistry. evonik.com Advanced research also explores the use of bimetallic catalytic systems, where the cooperative action of two different metals can facilitate novel reactivity and enhance catalytic performance. acs.org

Table 1: Comparison of Palladium Catalysts for Dibenzofuran Synthesis Optimization based on a model intramolecular arylation reaction.

| Catalyst | Ligand | Yield | Reference |

| Pd(OAc)₂ | None | Good | nih.gov |

| PdCl₂(PPh₃)₂ | None | Lower than Pd(OAc)₂ | nih.gov |

| Pd(PPh₃)₄ | None | Lower than Pd(OAc)₂ | nih.gov |

| Pd(dba)₂ | None | Lower than Pd(OAc)₂ | nih.gov |

| Pd(OAc)₂ | dppe | Good | nih.gov |

| Pd(OAc)₂ | dppm | Good | nih.gov |

| Pd(OAc)₂ | PCy₃ | Good | nih.gov |

Transition Metal Catalysis (e.g., Copper, Rhodium, Palladium)

Transition metals, particularly palladium, are pivotal in modern organic synthesis for their ability to catalyze the formation of carbon-carbon and carbon-heteroatom bonds.

A highly effective, one-pot procedure for synthesizing dibenzofurans, including the 3-methyl derivative, utilizes a palladium catalyst. nih.govorganic-chemistry.org This method involves the reaction of o-iodophenols with o-silylaryl triflates. nih.gov The process proceeds through an initial O-arylation, followed by an in-situ palladium-catalyzed intramolecular cyclization to yield the dibenzofuran structure. nih.govorganic-chemistry.org The standard catalytic system for this transformation employs Palladium(II) acetate (Pd(OAc)₂) with tricyclohexylphosphine (B42057) (PCy₃) as a ligand. nih.govorganic-chemistry.org This palladium-catalyzed approach is noted for its efficiency and good to excellent yields across a range of substrates. nih.gov

Another palladium-catalyzed method involves the oxidative C–H activation and cyclization of ortho-aryl phenols. lookchem.com This reaction can be promoted using catalytic amounts of Pd(OAc)₂ without the need for additional ligands, particularly under microwave irradiation, which significantly shortens reaction times. lookchem.com While copper and rhodium are also used in various C-O bond-forming reactions, palladium-based systems are prominently documented for the direct synthesis of the dibenzofuran core. beilstein-journals.orgnih.gov For instance, copper-catalyzed tandem reactions have been developed to construct dibenzofuran derivatives from cyclic diphenyl iodoniums, using water as the oxygen source. lookchem.com

Acid-Catalyzed Cyclization Reactions

Acid-catalyzed cyclization represents a more traditional yet effective route for forming the furan ring in dibenzofuran synthesis. This strategy typically involves the dehydration of a suitable precursor containing a phenol (B47542) and a tethered group that can cyclize onto the aromatic ring.

One established method begins with the synthesis of a keto-ether, such as 2-phenoxycyclohexanone. rsc.org This intermediate, when treated with a strong acid like concentrated sulfuric acid or polyphosphoric acid (PPA), undergoes cyclization to form a 1,2,3,4-tetrahydrodibenzofuran. rsc.org This tetracyclic intermediate is then dehydrogenated, commonly with a palladium-charcoal catalyst, to yield the final aromatic dibenzofuran. rsc.org To produce this compound specifically, the methyl group is incorporated into the cyclohexanone (B45756) ring of the precursor molecule. rsc.org

The mechanism of such reactions under acidic conditions generally involves the protonation of the precursor, followed by an intramolecular electrophilic attack on the aromatic ring to close the furan ring. wuxiapptec.com The choice of acid and reaction conditions can be critical to achieving good yields and avoiding side reactions. rsc.orgwuxiapptec.com

Microwave-Promoted Synthesis

The application of microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields. scirp.orgresearchgate.net This technology has been successfully applied to the synthesis of dibenzofurans.

A notable example is the palladium-catalyzed cyclization of ortho-arylphenols to form dibenzofurans, where the reaction proceeds efficiently under microwave irradiation. lookchem.com The use of microwaves can accelerate the catalytic cycle, leading to the desired product in minutes rather than hours. lookchem.comnih.gov Microwave-assisted synthesis is particularly effective for multi-component reactions and for reactions that traditionally require high temperatures and long heating times, such as the cyanation of aryl halides or various coupling reactions. researchgate.netnih.gov The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. scirp.org

Precursor Chemistry and Building Blocks for this compound Construction

Utilization of o-Iodophenols and Silylaryl Triflates

A powerful and convergent one-pot strategy for synthesizing a variety of substituted dibenzofurans, including this compound, employs o-iodophenols and o-silylaryl triflates as key building blocks. nih.govorganic-chemistry.org Arynes generated from o-silylaryl triflates under mild conditions are highly reactive intermediates used in organic synthesis. osti.govnih.gov

The reaction is typically initiated by reacting an o-iodophenol with an appropriate o-silylaryl triflate in the presence of cesium fluoride (B91410) (CsF). nih.govorganic-chemistry.org This step forms an O-arylated intermediate. nih.gov Subsequently, a palladium catalyst is added to the same pot to facilitate an intramolecular C-H activation and cyclization, yielding the dibenzofuran product. nih.gov For the synthesis of this compound, a substituted o-iodophenol is reacted with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. nih.gov This method produced this compound in a 68% yield. nih.gov

| Precursor 1 | Precursor 2 | Catalyst System | Key Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Substituted o-Iodophenol | o-Silylaryl triflate | Pd(OAc)₂ / PCy₃ | CsF | 100 °C, 1 day | 68% | nih.gov |

Arylether Derivatives as Starting Materials

Arylether derivatives are common precursors for dibenzofuran synthesis, where the central furan ring is formed via intramolecular cyclization.

One method involves the flash vacuum pyrolysis (FVP) of aryl 2-(allyloxy)benzoates. rsc.org Specifically, the FVP of 3-methylphenyl 2-(allyloxy)benzoate at 650 °C yields a mixture of 1-methyldibenzofuran (B1607422) and this compound. rsc.org This high-temperature gas-phase reaction provides a direct, albeit less selective, route to the target molecule. rsc.org

A second strategy, operating under milder liquid-phase conditions, uses 2-phenoxycyclohexanones as key arylether intermediates. rsc.org The synthesis of this compound via this route would start with 2-bromo-5-methylcyclohexanone (B13925541) and sodium phenoxide to form the corresponding keto-ether. rsc.org This precursor is then cyclized using acid and subsequently dehydrogenated to afford the aromatic product. rsc.org

| Precursor | Method | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Methylphenyl 2-(allyloxy)benzoate | Flash Vacuum Pyrolysis | 650 °C, 0.001 Torr | 80% (combined isomers) | rsc.org |

| 2-Phenoxy-5-methylcyclohexanone | Acid-catalyzed cyclization & Dehydrogenation | 1. H₂SO₄ or PPA; 2. Pd/C, 230 °C | Good | rsc.org |

Benzofuran (B130515) and Phenol Cyclization Precursors

The construction of the dibenzofuran skeleton can also be achieved by starting with phenol or benzofuran derivatives that undergo intramolecular cyclization.

A prominent example involves the cyclization of ortho-arylphenols. lookchem.com These precursors, which are essentially biphenyls with a hydroxyl group adjacent to the inter-ring bond, can be synthesized via Suzuki-Miyaura coupling of ortho-halophenols and arene boronic acids. lookchem.com The subsequent intramolecular cyclization to form the C-O bond of the furan ring is achieved through palladium-catalyzed oxidative C-H activation. lookchem.com

General strategies for benzofuran synthesis often rely on the cyclization of various phenol derivatives. organic-chemistry.org For instance, the reaction of phenols with bromoalkynes can generate (Z)-2-bromovinyl phenyl ethers, which then undergo palladium-catalyzed intramolecular cyclization to afford 2-substituted benzofurans. organic-chemistry.org While this example leads to a benzofuran, the underlying principle of cyclizing a phenol derivative is a cornerstone of furan ring synthesis and is adaptable to more complex systems like dibenzofurans.

Yield Optimization and Process Intensification in this compound Production

The efficient production of this compound is contingent on optimizing reaction yields and embracing modern process intensification strategies. Research into the synthesis of dibenzofurans often involves transition-metal-catalyzed cross-coupling and cyclization reactions, where yield is a critical metric of process efficiency.

Yield Optimization:

The synthesis of this compound has been achieved with moderate to good yields using palladium-catalyzed methodologies. One documented route involves the reaction of o-iodophenols with silylaryl triflates followed by a palladium-catalyzed cyclization, which produced this compound in a 68% yield. nih.gov Optimization of such a multi-step synthesis involves a systematic approach to refining reaction parameters. Key variables include the choice of catalyst, ligand, base, solvent, reaction temperature, and time.

The table below illustrates how reaction parameters can be varied in related palladium-catalyzed furan syntheses to optimize yield, providing a framework for the potential optimization of this compound production. mdpi.com

| Experiment | Reactants | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | Cyclohexane-1,3-dione, Allyl bromide | Pd(OAc)₂ / PPh₃ | Acetonitrile | 80 | 94 |

| 2 | Dimedone, Allyl bromide | Pd(OAc)₂ / PPh₃ | Acetonitrile | 80 | 91 |

| 3 | 1,3-Diphenylpropane-1,3-dione, Allyl bromide | Pd(OAc)₂ / PPh₃ | Acetonitrile | 80 | 85 |

| 4 | Ethyl 3-oxobutanoate, Allyl bromide | Pd(OAc)₂ / PPh₃ | Acetonitrile | 80 | 89 |

This table showcases optimization data for the synthesis of various furan derivatives, demonstrating the high yields achievable through careful selection of reactants and conditions. Similar principles apply to the synthesis of dibenzofuran structures. mdpi.com

Process Intensification (PI):

Process intensification refers to the development of innovative technologies and methods that offer substantial improvements in chemical manufacturing, leading to smaller, cleaner, and more energy-efficient processes. mdpi.comadress-ug.com Rather than relying on large, conventional batch reactors, PI focuses on miniaturization and combining multiple process steps into a single piece of equipment. osf.ioicheme.org

For the production of this compound, PI could be implemented in several ways:

Flow Chemistry/Microreactors: Conducting the synthesis in a continuous flow reactor instead of a batch reactor can offer superior control over reaction parameters like temperature and mixing. mdpi.com This enhanced control often leads to higher yields, improved selectivity, and inherently safer operation due to the small volume of reactants being processed at any given moment. osf.io

Integrated Reaction and Separation: PI strategies often involve combining the chemical reaction with a separation step. For example, a reactive distillation column could be designed where the synthesis of a key intermediate for this compound occurs simultaneously with the removal of by-products or the product itself, driving the reaction equilibrium towards higher conversion and yield. utwente.nl

Non-Conventional Energy Sources: The use of energy sources like microwaves or ultrasound can accelerate reaction rates and improve yields. mdpi.com These techniques can provide more targeted and efficient energy input compared to conventional heating methods, potentially reducing reaction times from hours to minutes.

Stereoselective and Regioselective Considerations in this compound Synthesis

The precise control of molecular geometry is a cornerstone of modern organic synthesis, encompassing both stereoselectivity and regioselectivity.

Stereoselective Considerations:

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The this compound molecule is achiral and does not possess any stereocenters. Therefore, the direct synthesis of this compound does not involve stereoselective control. However, the principles of stereoselective synthesis would become critical if one were to synthesize chiral derivatives of this compound or if chiral catalysts were employed that could potentially interact with prochiral substrates in a stereoselective manner. thieme.com For instance, the synthesis of certain spirocyclic indolenines utilizes palladium catalysis to generate two stereogenic centers with high diastereomeric and enantiomeric excess. rsc.org While not directly applicable to this compound itself, such strategies are vital in the broader context of substituted heterocyclic chemistry. sioc-journal.cn

Regioselective Considerations:

Regioselectivity, the control of where a reaction occurs on a molecule, is a paramount concern in the synthesis of this compound. The goal is to direct the formation of the carbon-carbon or carbon-oxygen bonds in a way that places the methyl group specifically at the C-3 position of the dibenzofuran skeleton, avoiding the formation of other isomers (e.g., 1-methyl, 2-methyl, or 4-methyldibenzofuran).

Several synthetic strategies achieve this control:

Pre-functionalized Precursors: The most straightforward approach to ensure regioselectivity is to use starting materials where the substitution pattern dictates the final structure. In palladium-catalyzed cyclization routes, the position of the methyl group is predetermined by its placement on one of the aromatic precursors. nih.gov For example, the cyclization of an appropriately substituted diaryl ether will yield the desired 3-methyl isomer exclusively.

Directed Ortho-Metalation (DoM): DoM strategies can be employed to functionalize the dibenzofuran skeleton with high regioselectivity. A directing group on the dibenzofuran ring can guide a metalating agent (like an organolithium reagent) to an adjacent position, which can then be reacted with an electrophile (such as methyl iodide) to install the methyl group.

Intramolecular Ullmann Condensation: In the synthesis of complex dibenzofurans, an intramolecular Ullmann reaction is often used to form the furan ring. rsc.org The regiochemical outcome is locked in by the structure of the diaryl ether precursor, which is assembled from specifically substituted phenols and aryl halides. wikipedia.orgrsc.org

The table below outlines how different synthetic approaches can control the regiochemical outcome in the synthesis of substituted aromatic compounds.

| Reaction Type | Precursors | Key Control Element | Regiochemical Outcome |

| Suzuki-Miyaura Coupling mdpi.com | 5-Bromoindazole, N-Boc-2-pyrroleboronic acid | Position of the bromo group on the indazole ring. | Selective formation of the 5-substituted product. |

| [3+2] Cycloaddition organic-chemistry.org | N-acyl α-amino acid, 2-bromo-3,3,3-trifluoropropene | Electronic and steric properties of the dienophile (BTP). | High regioselectivity for 3-trifluoromethylpyrroles. |

| Pd-catalyzed Cyclocarbopalladation beilstein-journals.org | N-propargyl-2-iodobenzamide, Arylboronic acid | Intramolecular cyclization onto the alkyne. | Regio- and stereoselective formation of isoquinolinones. |

This table provides examples from related heterocyclic syntheses where regioselectivity is a key factor, illustrating the strategic principles that are applied to ensure the formation of a specific isomer, such as this compound. mdpi.comorganic-chemistry.orgbeilstein-journals.org

Reactivity, Derivatization, and Mechanistic Studies of 3 Methyldibenzofuran

Electrophilic Aromatic Substitution Reactions of the Dibenzofuran (B1670420) Core

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for functionalizing the dibenzofuran scaffold. The inherent reactivity of the dibenzofuran ring is enhanced by the presence of the oxygen atom, which donates electron density to the aromatic system. The addition of a methyl group at the C-3 position further activates the ring and influences the position of incoming electrophiles. In general, all activators are ortho-/para-directors. libretexts.org The combined directing effects of the oxygen (a strong activator) and the C-3 methyl group (a weak activator) determine the regiochemical outcome of these substitutions.

Halogenation Reactions

The halogenation of dibenzofuran and its derivatives typically proceeds via electrophilic aromatic substitution, where a halogen atom replaces a hydrogen atom on the aromatic ring. ekb.eg Common reagents for this transformation include elemental bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org Milder reagents such as N-bromosuccinimide (NBS) are also employed, particularly for activated substrates. tcichemicals.com

For 3-methyldibenzofuran, the directing effects of the ether oxygen and the C-3 methyl group synergize to activate specific positions for electrophilic attack. The most likely positions for halogenation are C-2 and C-4 (ortho to the directing groups) and C-1 (para to the oxygen, meta to the methyl group but still strongly activated). Steric hindrance may influence the product distribution between these positions. While specific studies on this compound are not extensively detailed, bromination of the related 2-methoxydibenzofuran (B1266467) yields a mixture of 1-bromo- and 3-bromo-2-methoxydibenzofuran, illustrating substitution at positions ortho and para to the activating oxygen atom. uni.edu

Predicted Regioselectivity for Bromination of this compound:

| Position | Directing Influence | Predicted Outcome |

|---|---|---|

| C-2 | Ortho to C-3 methyl, meta to oxygen | Favorable, electronically activated |

| C-4 | Ortho to C-3 methyl and oxygen | Highly favorable, but potential steric hindrance |

| C-1 | Para to oxygen | Favorable, electronically activated |

| C-7 | Para to oxygen (in other ring) | Possible, but less activated than the substituted ring |

Friedel-Crafts Acylation and Alkylation

The Friedel-Crafts reactions are pivotal for introducing alkyl and acyl groups onto aromatic rings. masterorganicchemistry.comijpcbs.com Dibenzofuran readily undergoes these reactions. ekb.eg

Acylation: In Friedel-Crafts acylation, an acyl group (R-C=O) is added, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). wikipedia.orgsavemyexams.com This reaction is generally free from the carbocation rearrangements that can plague alkylations. masterorganicchemistry.com For this compound, acylation is predicted to occur at the most nucleophilic positions, primarily C-2 and C-1, guided by the activating substituents. Research on dibenzofuran itself shows that acylation preferentially occurs at the C-2 position. researchgate.netoup.com The presence of the methyl group at C-3 in this compound would likely direct acylation to the C-2 position, and potentially the C-1 position.

Alkylation: Friedel-Crafts alkylation introduces an alkyl group using an alkyl halide, alkene, or alcohol with a catalyst. mt.com A significant drawback is the potential for carbocation rearrangements to form more stable carbocations before substitution. wikipedia.org Furthermore, the product of alkylation is often more reactive than the starting material, leading to polyalkylation. For this compound, alkylation would be directed to similar positions as acylation (C-2, C-1, C-4).

Nitration and Sulfonation Patterns

Nitration is a classic electrophilic aromatic substitution that introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. Studies on the nitration of the parent dibenzofuran molecule have shown remarkable regioselectivity that is highly dependent on the reaction conditions. Nitration with nitric acid in trifluoroacetic acid proceeds via a charge-transfer mechanism and yields 3-nitrodibenzofuran (B1219392) exclusively. researchgate.netoup.comoup.com In contrast, Friedel-Crafts type nitration using alkyl nitrates and aluminum chloride favors substitution at the C-2 position. researchgate.netoup.com

In this compound, the C-3 position is blocked. The directing effects of the methyl group and the furan (B31954) oxygen will therefore determine the substitution pattern. Nitration is expected to occur on the substituted ring, likely at the C-2 or C-4 positions, or on the unsubstituted ring at the C-7 position. Studies on the nitration of other substituted dibenzofurans, such as 2,7-dinitrodibenzofuran, are achieved through the direct nitration of dibenzofuran. ontosight.ai

Nitration of 2-Methyldibenzofuran (Comparative Data):

| Reactant | Reagents | Product | Yield | Reference |

|---|

Nucleophilic Reactions and Lithiation of this compound

While electrophilic substitutions are common, the dibenzofuran ring can also undergo nucleophilic reactions, particularly through organometallic intermediates. Lithiation, the replacement of a hydrogen atom with a lithium atom, is a key method for generating a nucleophilic site on the aromatic ring. This is often achieved using organolithium reagents like n-butyllithium (n-BuLi). ksu.edu.sa

The reaction is typically governed by a process known as directed ortho-metalation (DoM), where a substituent with a heteroatom (the directing metalating group, or DMG) coordinates the lithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.org In the dibenzofuran system, the ether oxygen is a powerful DMG. baranlab.org Therefore, lithiation of dibenzofuran itself occurs preferentially at the C-4 and C-6 positions, which are ortho to the oxygen atom. ekb.eg

For this compound, the C-4 position is ortho to the furan oxygen. Consequently, lithiation is strongly predicted to occur at this C-4 position, generating 3-methyl-4-lithiodibenzofuran. This lithiated intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide range of functional groups with high regioselectivity. ksu.edu.sabaranlab.org

Oxidative Transformations of this compound

The dibenzofuran ring system is generally stable towards oxidation. thieme-connect.de However, transformations can be achieved under specific conditions, often targeting substituents or leading to ring cleavage. Fungi and bacteria have been shown to degrade dibenzofuran through oxidative pathways, initially forming various monohydroxylated and dihydroxylated products. nih.govresearchgate.net

For this compound, two main oxidative pathways can be considered:

Oxidation of the Methyl Group: The methyl group can be oxidized to a formyl group (-CHO), a carboxyl group (-COOH), or a hydroxymethyl group (-CH₂OH) using appropriate oxidizing agents, without affecting the aromatic core under controlled conditions.

Oxidation of the Aromatic Ring: Under more forceful conditions or through specific biological or biomimetic catalysis, the aromatic rings can be hydroxylated. Hydroxy-substituted dibenzofurans are more susceptible to further oxidation, which can lead to the formation of quinones or ring-cleavage products. thieme-connect.denih.gov

Reductive Pathways of this compound

Reduction of the dibenzofuran core requires relatively harsh conditions due to its aromatic stability. thieme-connect.de

Catalytic Hydrogenation: This process typically involves hydrogen gas (H₂) and a metal catalyst.

Using a platinum catalyst at elevated temperature (50°C) and moderate pressure can lead to the complete saturation of both benzene (B151609) rings, yielding perhydrodibenzofuran. thieme-connect.de

Raney nickel catalysts at high temperatures and pressures can also effect reduction, though they may produce a mixture of products. thieme-connect.de

More recent studies on the hydrodeoxygenation (HDO) of dibenzofuran over catalysts like Pt, Pd, and Ru show a pathway involving initial hydrogenation of the aromatic rings to tetrahydro- or hexahydrodibenzofuran, followed by the hydrogenolysis (cleavage) of the C-O bonds to produce hydrocarbons like bicyclohexane. researchgate.netresearchgate.netrsc.org

Dissolving Metal Reduction (Birch Reduction): The Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (like ethanol), can reduce one of the aromatic rings. 131.113.16wikipedia.orgorganic-chemistry.org This reaction converts arenes into 1,4-cyclohexadienes. wikipedia.orgnih.gov For dibenzofuran, this method has been reported to produce a dihydrobenzofuran, selectively reducing one of the benzene rings while leaving the furan ring intact. thieme-connect.de The regioselectivity of the reduction in this compound would be influenced by the electron-donating properties of the methyl group and the oxygen atom.

Photochemical Reactions and Photo-degradation of this compound

Photochemical reactions, initiated by the absorption of light energy, can induce significant transformations in organic molecules. researchgate.net The fundamental principle governing these processes is the Grotthuss-Draper law, which states that only light absorbed by a substance can bring about a chemical change. wikipedia.org For a molecule like this compound, the absorption of a photon, typically from ultraviolet (UV) radiation, elevates it to an electronically excited state. This excited molecule is more reactive than its ground-state counterpart and can undergo various reactions, including photo-degradation.

Photo-degradation is the breakdown of molecules initiated by light and is a key environmental fate for many aromatic compounds. wikipedia.org Studies have noted the photo-degradation of C1-substituted dibenzofurans, a class which includes this compound. cqvip.com While specific, detailed pathways for this compound are not extensively documented in isolation, the general mechanism can be inferred from studies on other aromatic pollutants, such as dyes. researchgate.netmdpi.com

The process often occurs via heterogeneous photocatalysis, where a semiconductor material like titanium dioxide (TiO₂) or zinc oxide (ZnO) absorbs light to generate electron-hole pairs. mdpi.com These charge carriers react with water and molecular oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.com These aggressive radicals then attack the this compound molecule. The attack can lead to the hydroxylation of the aromatic rings, followed by ring-opening and eventual mineralization into simpler, non-toxic products like carbon dioxide and water. researchgate.netmdpi.com Even without a dedicated photocatalyst, degradation can be initiated by photosensitizers present in the environment that absorb light and transfer the energy to the target molecule or to oxygen, creating reactive singlet oxygen. researchgate.net

Functionalization Strategies and Derivatization of this compound

Functionalization involves the introduction of new chemical groups onto the core structure of this compound, enabling the synthesis of a wide array of derivatives with tailored properties. These transformations primarily involve electrophilic aromatic substitution, where the electron-rich dibenzofuran ring system is attacked by an electrophile.

The introduction of heteroatoms (atoms other than carbon and hydrogen) is a crucial strategy for modifying the electronic and biological properties of the dibenzofuran scaffold.

One of the most fundamental methods for this is Friedel-Crafts acylation , which introduces a ketone functional group. Research on the benzoylation of dibenzofuran derivatives has established a clear order of positional reactivity, with the 2-position being the most reactive, followed by the 3-, 1-, and 4-positions (2 > 3 > 1 ≥ 4). rsc.org This selectivity is dictated by the electronic properties of the dibenzofuran ring system. For this compound, acylation is expected to occur at the positions most activated by both the furan oxygen and the methyl group, leading to a mixture of isomeric products. The reaction typically employs an acyl chloride or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.net

Another key functionalization is nitration , which introduces a nitro group (–NO₂) onto the aromatic ring. This is typically achieved using a mixture of nitric acid and sulfuric acid. The resulting nitro-3-methyldibenzofuran derivatives are valuable intermediates, as the nitro group can be subsequently reduced to an amino group or used in other transformations.

The table below summarizes key functionalization strategies involving heteroatoms.

| Functionalization Type | Typical Reagents | Functional Group Introduced | Primary Reaction Class |

| Friedel-Crafts Acylation | Benzoyl chloride, AlCl₃ | Ketone (-COR) | Electrophilic Aromatic Substitution |

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Nitro (-NO₂) | Electrophilic Aromatic Substitution |

| Halogenation | Br₂, FeBr₃ | Halogen (-Br, -Cl) | Electrophilic Aromatic Substitution |

This compound can serve as a foundational building block for the synthesis of larger, more complex polycyclic aromatic compounds (PAHs). iastate.edu Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, are central to this strategy.

A prominent approach is the Suzuki-Miyaura cross-coupling reaction . uis.no This involves converting this compound into a derivative, such as a bromo- or boronic ester-substituted version. This functionalized intermediate can then be coupled with another aromatic fragment under palladium catalysis to construct a new carbon-carbon bond, extending the conjugated π-system. uis.noresearchgate.net

Another powerful technique is palladium-catalyzed annulation , where two smaller aromatic fragments are joined to form new rings. rsc.org For instance, a di-functionalized this compound could react in a [3+3] annulation process to build a new six-membered ring, leading to a significantly larger PAH structure. rsc.org These methods offer a versatile and efficient route to novel and complex polyaromatic structures derived from the this compound core. frontiersin.org

Elucidation of Reaction Mechanisms for this compound Transformations

Understanding the step-by-step mechanisms of these reactions is critical for controlling reaction outcomes and predicting product formation.

The mechanism for Friedel-Crafts acylation begins with the reaction between the acyl chloride (e.g., benzoyl chloride) and the Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion. mdpi.com This acylium ion then attacks the electron-rich dibenzofuran ring, which acts as a nucleophile. The attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. mdpi.com The aromaticity of the ring is temporarily lost in this step. In the final step, a weak base (such as the [AlCl₄]⁻ complex) removes a proton from the carbon atom that was attacked, restoring the aromatic system and yielding the final aryl ketone product. The regioselectivity of the attack is governed by the ability of the dibenzofuran ring system, influenced by the methyl group and furan oxygen, to stabilize the positive charge of the arenium ion intermediate. rsc.org

The mechanism for photocatalytic degradation is initiated by a semiconductor photocatalyst. Upon absorbing a photon of sufficient energy (hν), an electron (e⁻) is promoted from the valence band to the conduction band, leaving a positive hole (h⁺) behind. mdpi.com These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes oxidize water molecules to produce highly reactive hydroxyl radicals (•OH), while the electrons reduce atmospheric oxygen to form superoxide radical anions (•O₂⁻). mdpi.com These radicals then attack the this compound molecule, leading to a cascade of reactions including hydroxylation, aromatic ring cleavage, and ultimately, decomposition into CO₂, H₂O, and mineral acids.

The mechanism for palladium-catalyzed cross-coupling reactions (like the Suzuki reaction) follows a well-established catalytic cycle. The cycle begins with the oxidative addition of an organohalide (e.g., bromo-3-methyldibenzofuran) to the palladium(0) catalyst, forming a palladium(II) species. This is followed by transmetalation, where the organic group from an organoboron compound is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic fragments are joined together, forming the new C-C bond of the larger PAH, and the palladium(0) catalyst is regenerated to continue the cycle. researchgate.net

Environmental Occurrence, Fate, and Ecotoxicological Implications of 3 Methyldibenzofuran

Natural Occurrence and Anthropogenic Sources of 3-Methyldibenzofuran

This compound is an oxygen-containing heterocyclic aromatic compound that is found in various environmental and geological matrices. Its presence is linked to both natural geological processes and human-related (anthropogenic) activities involving the use and combustion of fossil fuels.

Coal tar and petroleum are complex mixtures containing a vast number of organic compounds, including polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds. nih.govhawaii.gov Dibenzofurans and their alkylated derivatives, such as this compound, are known constituents of these fossil fuel-derived materials. jsaer.comcup.edu.cn Coal tar, a viscous black liquid produced during the carbonization of coal, is particularly rich in these aromatic compounds. nih.gov Similarly, methyldibenzofurans are ubiquitously found in crude oils, where their distribution and concentration can provide valuable geochemical information. jsaer.comresearchgate.netresearchgate.net

Industrial processes that involve the high-temperature treatment of coal and petroleum can lead to the formation of this compound as a byproduct. For instance, related compounds like phenyldibenzofurans have been detected in furnace gases and coal tar pitches, suggesting that similar formation pathways exist for methyldibenzofurans during incomplete combustion and pyrolysis. cup.edu.cnresearchgate.net The precursors for these compounds in sedimentary organic matter are thought to include natural materials like lignin-containing plants, phenols, and polysaccharides. cup.edu.cn

Methyldibenzofurans are important oxygen-containing heterocycles found in ancient sedimentary rocks and crude oils. cup.edu.cn The distribution of different methyldibenzofuran isomers, including this compound, is related to the type of organic matter and the depositional environment of the source rocks. jsaer.com Research has shown a marked predominance of 2- and this compound over 1- and 4-methyldibenzofuran (B1583177) in rocks and oils that originated from terrestrial depositional environments, such as those in the Liaohe and Beibuwan Basins in China. researchgate.netuq.edu.au In contrast, samples from marine environments tend to have higher relative abundances of 4- and 1-methyldibenzofuran (B1607422). jsaer.comuq.edu.au This distinct distribution pattern allows geochemists to use the ratios of these isomers as indicators of the original depositional setting and organic precursors. jsaer.com

Table 1: Relative Abundance of Methyldibenzofuran (MDBF) Isomers in Different Depositional Environments

| Depositional Environment | Predominant Isomers | Source Rock/Basin Examples |

| Terrestrial (Lacustrine, Fluvial/Deltaic) | 2- and 3-MDBF | Liaohe Basin, Beibuwan Basin |

| Marine | 1- and 4-MDBF | Termit Basin, Tarim Basin |

Environmental Distribution and Transport Mechanisms of this compound

Once released into the environment, the distribution of this compound is governed by its physicochemical properties, which dictate how it moves between air, water, soil, and sediment.

As a semi-volatile hydrophobic organic compound, this compound's movement in the environment is determined by equilibrium partitioning. nih.govclu-in.org This process describes how a chemical distributes itself between different environmental phases at equilibrium. clu-in.org

Air: Due to its semi-volatile nature, this compound can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. The gas-particle partitioning is influenced by factors like temperature and the concentration of atmospheric particles. nih.gov

Water: The compound's low water solubility and hydrophobic nature mean it has a tendency to move from the water column to sediment.

Soil and Sediment: In soil and sediment, this compound will preferentially adsorb to organic carbon. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter that describes this tendency. clu-in.org Studies on the parent compound, dibenzofuran (B1670420), show that the sediment-air partition coefficient is strongly affected by sediment moisture content and temperature; increasing moisture decreases the partitioning to sediment, while temperature also has a dramatic effect. nih.gov It is expected that this compound would exhibit similar behavior.

Table 2: Expected Partitioning Behavior of this compound

| Environmental Compartment | Expected Behavior | Key Influencing Factors |

| Air | Exists in both gas phase and adsorbed to particles. | Temperature, atmospheric particle concentration. |

| Water | Low concentration in the water column; partitions to sediment. | Low water solubility, hydrophobicity. |

| Soil | Adsorbs strongly to soil organic matter. | Soil organic carbon content. |

| Sediment | Accumulates in sediments, especially those with high organic content. | Sediment organic carbon, moisture content, temperature. |

During the secondary migration of petroleum from source rock to a reservoir, the chemical composition of the oil can be altered through a process known as geochromatography. jsaer.com As oil moves through carrier beds, different compounds interact with mineral surfaces, particularly clays, to varying degrees. jsaer.com Dibenzofurans are known to be attractive to clay minerals lining their migratory pathways. jsaer.com This interaction can lead to the fractionation of dibenzofuran isomers. Although specific studies often focus on the ratio of 1-methyldibenzofuran to 4-methyldibenzofuran as a tracer for migration, the same principles apply to all isomers, including this compound. researchgate.net Consequently, the relative concentration of this compound in crude oil can be influenced by these subsurface migration processes, in addition to the characteristics of the source rock. jsaer.com

Biotransformation and Biodegradation Pathways of this compound

The study of the biotransformation and biodegradation of this compound is still an emerging field, with specific research on this particular compound being limited. However, the scientific community has extensively investigated the degradation of the parent compound, dibenzofuran, and its chlorinated derivatives. This body of research provides a foundational understanding of the likely microbial and enzymatic processes that could be involved in the breakdown of methylated dibenzofurans.

Microbial Degradation Mechanisms

While specific microbial strains capable of degrading this compound have not been extensively documented, the degradation of dibenzofuran is known to be carried out by various bacteria. These microorganisms often employ a cometabolic degradation strategy, where the compound is broken down in the presence of a primary growth substrate. For instance, bacteria that grow on biphenyl (B1667301) or carbazole (B46965) have been shown to cometabolically degrade dibenzofuran. nih.govnih.gov

The initial step in the aerobic bacterial degradation of dibenzofuran typically involves an angular dioxygenation at the 4 and 4a positions, adjacent to the ether bridge. ethz.ch This reaction leads to the formation of unstable dihydroxy-intermediates that are subsequently rearomatized. This process is a common theme in the degradation of aromatic hydrocarbons and is a likely first step in the breakdown of this compound. The presence of a methyl group on the aromatic ring may influence the position of the initial enzymatic attack.

Table 1: Examples of Dibenzofuran Degrading Bacteria and their Degradation Mechanisms

| Bacterial Strain | Primary Substrate | Degradation Mechanism | Key Metabolites |

| Ralstonia sp. Strain SBUG 290 | Biphenyl | Cometabolic degradation via lateral dioxygenation and meta-cleavage. | 2,2',3-trihydroxybiphenyl, Salicylic (B10762653) acid |

| Sphingomonas sp. Strain RW1 | Dibenzofuran | Angular dioxygenation. | 2,2',3-trihydroxybiphenyl, Salicylic acid |

| Terrabacter sp. Strain DBF63 | Dibenzofuran | Angular dioxygenation. | Not specified |

| Pseudomonas sp. Strain CA10 | Carbazole | Angular dioxygenation. | Not specified |

This table summarizes findings for dibenzofuran and related compounds, serving as a model for the potential degradation of this compound.

Enzymatic Biotransformation Processes

The key enzymes involved in the initial stages of dibenzofuran degradation are angular dioxygenases. nih.gov These multi-component enzyme systems are responsible for the initial attack on the aromatic ring. For example, dibenzofuran 4,4a-dioxygenase initiates the degradation pathway in Sphingomonas sp. RW1. ethz.ch Following the initial dioxygenation, other enzymes such as extradiol dioxygenases and hydrolases are involved in the subsequent cleavage of the aromatic ring and further breakdown of the resulting intermediates. elsevierpure.com

In the case of this compound, it is hypothesized that similar enzymatic processes would occur. The methyl substituent might affect the enzyme's regioselectivity, potentially leading to different hydroxylation patterns compared to the unsubstituted dibenzofuran. Protein engineering of these enzymes has been explored to enhance their activity towards a broader range of substrates, including chlorinated dibenzofurans, which could also be applicable to methylated derivatives. nih.gov

Factors Influencing Biodegradation Rates

Several environmental factors can significantly influence the rate of microbial degradation of dibenzofuran and, by extension, this compound. These factors can affect microbial growth, enzyme activity, and the bioavailability of the compound.

Temperature and pH: Microbial activity and enzymatic reactions have optimal temperature and pH ranges. Deviations from these optimal conditions can slow down or inhibit biodegradation.

Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is crucial for the growth of degrading microorganisms.

Oxygen Levels: Aerobic degradation pathways, which are common for dibenzofurans, require the presence of oxygen. In anoxic or anaerobic environments, the degradation process would be significantly different and likely much slower.

Substrate Concentration: The concentration of the pollutant can impact degradation rates. At very high concentrations, the compound may be toxic to the microorganisms, while at very low concentrations, it may not be sufficient to induce the necessary degradative enzymes.

Presence of Other Organic Compounds: The presence of other organic compounds can have both positive and negative effects. Some compounds can serve as primary substrates, promoting cometabolism, while others might be inhibitory. mdpi.com

Photodegradation and Abiotic Transformation of this compound in Environmental Matrices

Sunlight, particularly the UV component, can provide the energy needed to break down organic molecules. The rate of photodegradation is influenced by factors such as the intensity of light, the presence of photosensitizing substances in the environment (e.g., humic acids), and the environmental matrix itself (e.g., water, soil, or air). For chlorinated dibenzofurans, photodecomposition has been observed to occur, suggesting that this compound may also be susceptible to photodegradation. researchgate.net

Abiotic transformation can also occur through reactions with reactive oxygen species (ROS), such as hydroxyl radicals, which are naturally present in the environment. serdp-estcp.mil These highly reactive species can initiate the oxidation and breakdown of organic pollutants. The susceptibility of this compound to these abiotic processes would depend on its chemical structure and the specific environmental conditions.

Ecotoxicological Assessment of this compound in Non-Human Biota

Specific ecotoxicological data for this compound is scarce. To understand its potential impact on non-human biota, it is necessary to consider the ecotoxicity of the broader class of dibenzofurans and other polycyclic aromatic hydrocarbons (PAHs).

Effects on Aquatic Ecosystems

The introduction of foreign chemical compounds into aquatic environments can have a range of adverse effects on the organisms that inhabit them. nih.gov While specific studies on the effects of this compound on aquatic ecosystems are not available, research on related compounds provides some insight into the potential risks.

The toxicity of organic contaminants in aquatic organisms can manifest in various ways, including impacts on their antioxidant defense systems, growth and development, and genetic material. mdpi.com For example, exposure to certain organic pollutants can lead to the overproduction of reactive oxygen species, causing oxidative stress and cellular damage in aquatic plants. mdpi.com

The potential for bioaccumulation is another important consideration. Lipophilic compounds, like dibenzofurans, have a tendency to accumulate in the fatty tissues of aquatic organisms. This can lead to the biomagnification of the compound through the food chain, with higher concentrations found in organisms at higher trophic levels. The ecotoxicological risk of a substance is a combination of its inherent toxicity and the level of exposure experienced by the organisms. ctgb.nl

Impacts on Terrestrial Ecosystems

The specific impacts of this compound on terrestrial ecosystems have not been documented in available scientific studies. However, as a member of the dibenzofuran family, which belongs to the broader category of polycyclic aromatic compounds (PACs), it is possible to infer potential risks based on the known effects of similar chemicals. PACs are recognized as environmental contaminants that can have detrimental effects on soil health and the organisms within terrestrial ecosystems.

Potential impacts, though not specifically studied for this compound, could include:

Soil Microbial Communities: Contamination of soil with PACs can alter the composition and activity of microbial communities. These microorganisms are crucial for nutrient cycling and soil fertility. Introduction of such compounds can lead to a decline in beneficial microbes and an increase in those that are more tolerant, potentially disrupting essential soil processes.

Terrestrial Invertebrates: Soil-dwelling invertebrates such as earthworms, springtails, and enchytraeids are often used as bioindicators for soil health. nih.gov Studies on various PACs have demonstrated toxic effects on these organisms, including reduced survival, growth, and reproduction. nih.govresearchgate.net While no specific data exists for this compound, its presence in soil could pose a risk to these vital components of the soil food web.

Plant Life (Phytotoxicity): The phytotoxicity of this compound has not been specifically evaluated. Generally, some PACs can be taken up by plants from the soil, potentially leading to phytotoxic effects such as inhibited germination, reduced root and shoot growth, and decreased biomass. The extent of these effects would depend on the concentration of the compound in the soil and the plant species .

It is critical to emphasize that these are potential impacts based on the behavior of related compounds, and dedicated research is needed to determine the actual effects of this compound on terrestrial ecosystems.

Bioaccumulation and Biomagnification Potential of this compound in Food Chains (non-human)

There is no specific data available from scientific studies on the bioaccumulation and biomagnification potential of this compound in non-human terrestrial food chains. Bioaccumulation is the process where the concentration of a substance builds up in an organism over time, often because the chemical is absorbed at a rate faster than it is lost. epa.gov Biomagnification, or trophic magnification, is the increasing concentration of a substance in organisms at successively higher levels in a food chain. researchgate.net

For a compound to have a high potential for bioaccumulation and biomagnification, it typically possesses characteristics such as:

Persistence: Resistance to degradation in the environment.

Lipophilicity: A tendency to dissolve in fats and lipids, allowing it to be stored in the fatty tissues of organisms.

The chemical structure of this compound suggests it is a lipophilic compound, which is a prerequisite for bioaccumulation. However, without experimental data, its persistence in the environment and its metabolic fate in organisms are unknown.

Hypothetical Trophic Transfer:

In a hypothetical terrestrial food chain, if this compound were present in the soil, it could be ingested by soil invertebrates (e.g., earthworms). These invertebrates might then be consumed by predators such as insectivorous birds or small mammals. If the compound is not easily metabolized and excreted, its concentration could increase at each trophic level. This process is of particular concern for apex predators, which can accumulate high levels of contaminants from their food. epa.gov

The potential for biomagnification is often assessed using Trophic Magnification Factors (TMFs), where a TMF greater than 1 indicates that the chemical biomagnifies in the food web. researchgate.net The determination of such a factor for this compound would require extensive field studies of its concentrations in various organisms within a specific food web.

The table below illustrates a hypothetical scenario of how this compound concentrations might be measured across trophic levels to assess biomagnification. It is important to reiterate that the values are purely illustrative due to the lack of real-world data.

Table 1: Illustrative Data for Trophic Level Concentration of this compound This table is for illustrative purposes only, as no experimental data for this compound is available.

| Trophic Level | Organism Example | Hypothetical Concentration (ng/g lipid weight) |

|---|---|---|

| 1 (Producer) | Terrestrial Plants | - |

| 2 (Primary Consumer) | Earthworm | - |

| 3 (Secondary Consumer) | Shrew | - |

Further research, including laboratory studies on bioconcentration factors (BCF) and bioaccumulation factors (BAF), as well as field studies to determine trophic magnification factors (TMF), is essential to understand the true bioaccumulation and biomagnification potential of this compound in terrestrial food chains.

Biological Interactions and Mechanistic Studies Non Human and in Vitro of 3 Methyldibenzofuran

In Vitro Cytotoxicity and Cellular Responses in Non-Human Cell Lines

Research into the cytotoxic effects of 3-methylbenzofuran (B1293835) and dibenzofuran (B1670420) derivatives has predominantly utilized human cell lines. Data on non-human cell lines is not extensively available in the current body of scientific literature. The existing studies on human cancer and non-tumorigenic cell lines provide valuable preliminary data on the potential cytotoxic profiles of these compounds.

Derivatives of 3-methylbenzofuran have demonstrated a range of antiproliferative activities against various human cancer cell lines. For instance, certain 3-methylbenzofuran derivatives showed significant cytotoxic effects against non-small cell lung cancer lines A549 and NCI-H23. nih.gov One derivative, featuring a para-methoxy group on a terminal phenyl ring, exhibited an antiproliferative activity against the A549 cell line with a half-maximal inhibitory concentration (IC50) of 1.48 µM, a potency comparable to the control drug staurosporine (B1682477) (IC50 = 1.52 µM). nih.gov Similarly, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been evaluated against a panel of human cancer cells, showing cytotoxic potential in liver (HepG2) and lung (A549) cancer lines. mdpi.com

The cytotoxicity of these compounds has also been assessed in non-cancerous human cell lines to evaluate their selectivity. For example, brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one showed moderate toxic effects in healthy human keratinocytes (HaCaT). nih.gov The most potent 3-methylbenzofuran derivatives were also tested against the non-tumorigenic human lung cell line WI-38 to compare their effects on cancerous versus healthy cells. nih.gov

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Benzofuran (B130515) Derivatives in Human Cell Lines

| Compound Class | Specific Derivative | Cell Line | Cell Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| 3-Methylbenzofuran | Derivative 4c | A549 | Human Lung Carcinoma | 1.48 | nih.gov |

| 3-(Morpholinomethyl)benzofuran | Derivative 16a | NCI-H23 | Human Lung Carcinoma | 0.49 | nih.gov |

| Halogenated Benzofuran | Compound 8 (Brominated) | HepG2 | Human Liver Carcinoma | 3.8 | mdpi.com |

| Halogenated Benzofuran | Compound 8 (Brominated) | A549 | Human Lung Carcinoma | 3.5 | mdpi.com |

| Brominated 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | Compound 6 | K562 | Human Myelogenous Leukemia | 3.83 | nih.gov |

| Brominated 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | Compound 6 | HaCaT | Human Keratinocytes (Non-cancerous) | 12.44 | nih.gov |

Molecular Mechanisms of Action in Cellular Models (e.g., Apoptosis Induction, Cell Cycle Inhibition)

Several studies have investigated the molecular mechanisms underlying the cytotoxic effects of 3-methylbenzofuran derivatives, primarily focusing on their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.

The induction of apoptosis is a key mechanism of action. Certain 3-methylbenzofuran derivatives were shown to trigger apoptosis in A549 lung cancer cells; one compound induced apoptosis in 42.05% of the cell population compared to 1.37% in the control group. nih.gov Further mechanistic studies with brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one revealed that they induce apoptosis in K562 leukemia cells. nih.gov This proapoptotic activity was confirmed through Annexin V-FITC and Caspase-Glo 3/7 assays, which indicated an increase in reactive oxygen species (ROS) and activation of caspases 3 and 7, key executioner enzymes in the apoptotic cascade. nih.gov In some cases, however, benzofuran derivatives may induce apoptosis through a caspase-independent pathway in certain cell lines like HepG2 and A549. mdpi.com

In addition to inducing apoptosis, these compounds can inhibit cancer cell proliferation by causing cell cycle arrest. Investigations into potent 3-methylbenzofuran derivatives demonstrated their ability to alter cell cycle progression in A549 and NCI-H23 lung cancer cells. nih.gov

Table 2: Summary of Mechanistic Actions of Benzofuran Derivatives in Cellular Models

| Compound Class | Cell Line | Mechanism | Key Findings | Source |

|---|---|---|---|---|

| 3-Methylbenzofuran | A549 | Apoptosis Induction | Induced apoptosis in 42.05% of cells. | nih.gov |

| Brominated 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | K562 | Apoptosis Induction | Pro-oxidative effects, increased ROS, and activation of caspases 3/7. | nih.gov |

| 3-Methylbenzofuran / 3-(Morpholinomethyl)benzofuran | A549 / NCI-H23 | Cell Cycle Inhibition | Altered cell cycle progression. | nih.govresearchgate.net |

| Halogenated Benzofuran | HepG2 / A549 | Apoptosis Induction | May involve a caspase-independent pathway. | mdpi.com |

Enzyme Induction and Modulation by 3-Methyldibenzofuran (in vitro models)

Specific studies detailing the induction or modulation of metabolic enzymes, such as the Cytochrome P450 (CYP) superfamily, by this compound or its close derivatives are not available in the reviewed literature.

In general, in vitro enzyme induction studies are critical for predicting how a compound might affect drug metabolism, which can lead to drug-drug interactions. youtube.com These studies typically use primary cultures of hepatocytes from humans or preclinical species. youtube.com The standard method involves treating cultured hepatocytes with the test compound for a period, often 72 hours, and then measuring changes in the expression or activity of key drug-metabolizing enzymes. youtube.comnih.gov The focus is often on CYP1A2, CYP2B6, and CYP3A4, which are responsible for the metabolism of a vast number of drugs. nih.gov The assessment is performed by quantifying the fold change in messenger RNA (mRNA) levels via qRT-PCR or by measuring enzyme activity with specific substrates using LC-MS/MS analysis. youtube.com Such evaluations would be necessary to determine the potential of this compound to alter the metabolic clearance of other drugs.

Receptor Binding and Signaling Pathway Perturbations by this compound (in vitro models)

The biological activities of 3-methylbenzofuran derivatives can be attributed to their interaction with specific cellular signaling pathways. While direct receptor binding assays for this compound are not detailed, studies on its analogs have identified effects on key signaling molecules. For example, certain brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were found to inhibit the release of the pro-inflammatory cytokine interleukin 6 (IL-6) in K562 leukemia cells, suggesting an anti-inflammatory potential. nih.gov

Antimicrobial and Antifungal Activities of this compound and its Derivatives

Derivatives of the benzofuran and dibenzofuran scaffolds have been a source of compounds with significant antimicrobial and antifungal properties. ekb.eg Various synthetic derivatives have been tested against a range of pathogenic microbes, including antibiotic-resistant strains. nih.govmdpi.com

The antifungal activity of benzofuran derivatives has been demonstrated against several pathogenic fungi, including Candida albicans, Candida parapsilosis, Cryptococcus neoformans, and Aspergillus fumigatus. researchgate.netresearchgate.net The mechanism for some of these compounds may involve the mobilization of intracellular calcium, which disrupts fungal cell homeostasis. researchgate.net

Efficacy Against Gram-Positive Bacteria

Numerous studies have reported the efficacy of dibenzofuran and benzofuran derivatives against Gram-positive bacteria. A series of dibenzofuran derivatives showed potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 3.13 and 6.25 µg/mL, respectively. nih.govmdpi.com Additionally, a brominated derivative of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one showed moderate activity against Gram-positive strains, with MIC values ranging from 16 to 64 µg/mL. nih.gov Other synthetic benzofuran derivatives have also shown good activity against S. aureus and Bacillus subtilis. nih.govsemanticscholar.org

Efficacy Against Gram-Negative Bacteria

The activity of these compounds against Gram-negative bacteria has also been investigated. Certain dibenzofuran derivatives exhibited inhibitory activities comparable to the antibiotic ciprofloxacin (B1669076) against carbapenem-resistant Acinetobacter baumannii. nih.govmdpi.com Other studies have documented the activity of benzofuran derivatives against Escherichia coli. nih.govsemanticscholar.orgimjst.org However, in some cases, the inhibitory activity against Gram-negative bacteria was found to be lower than that against Gram-positive bacteria. nih.gov

Table 3: Antimicrobial Activity (MIC in µg/mL) of Selected Dibenzofuran and Benzofuran Derivatives

| Compound Class | Specific Derivative | Bacterial Strain | Gram Type | MIC (µg/mL) | Source |

|---|---|---|---|---|---|

| Dibenzofuran | 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) | MRSA | Gram-Positive | 3.13 | nih.govmdpi.com |

| Dibenzofuran | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | MDR Enterococcus faecalis | Gram-Positive | 6.25 | nih.govmdpi.com |

| Brominated 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one | Compound 7 | Gram-Positive Strains | Gram-Positive | 16 - 64 | nih.gov |

| Dibenzofuran | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Carbapenem-resistant Acinetobacter baumannii | Gram-Negative | Comparable to Ciprofloxacin | nih.govmdpi.com |

| Benzofuran-Triazine Hybrid | Compound 8e | Escherichia coli | Gram-Negative | 32 | semanticscholar.org |

| Benzofuran-Triazine Hybrid | Compound 8e | Staphylococcus aureus | Gram-Positive | 32 | semanticscholar.org |

Activity Against Fungal Strains

The antifungal properties of dibenzofurans and their derivatives have been a subject of scientific inquiry, although specific data focusing solely on this compound remains limited. Research in this area has more broadly investigated the effects of substituted benzofurans and dibenzofurans on various fungal species.

General findings indicate that the benzofuran scaffold can serve as a basis for the development of antifungal agents. For instance, certain halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated activity against Candida albicans. researchgate.net The antifungal efficacy of these compounds is often attributed to their ability to interfere with essential fungal cellular processes. Some benzofuran derivatives act as inhibitors of fungal N-myristoyltransferase, an enzyme crucial for fungal viability. researchgate.net

Studies on O-methylated flavonoids in plants have also highlighted the potential antifungal activity of methylated compounds. For example, xilonenin, an O-methylated flavonoid found in maize, has shown significant growth inhibition of pathogenic fungi such as Fusarium graminearum and Fusarium verticillioides. nih.govnih.govresearchgate.net This suggests that methylation can be a key factor in the antifungal activity of a compound. nih.govnih.govresearchgate.net

Antioxidant Properties and Mitigation of Oxidative Stress by this compound

The antioxidant potential of benzofuran and dibenzofuran derivatives has been recognized, with research indicating that these compounds can act as effective free radical scavengers. nih.govnih.gov The antioxidant activity is often associated with the ability of these molecules to donate a hydrogen atom or an electron to stabilize free radicals, thus mitigating oxidative stress. scholarena.com

The antioxidant mechanism of benzofuran derivatives can proceed through several pathways, including hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET), with the preferred mechanism often depending on the solvent environment. scholarena.comrsc.org Theoretical studies on 2-phenylbenzofuran (B156813) derivatives have suggested that methylation can lead to a decrease in the O–H bond dissociation enthalpy, which is a key parameter in the HAT mechanism. rsc.org This suggests that methylated derivatives could exhibit enhanced antioxidant activity.

While specific studies on the antioxidant properties of this compound are not extensively documented, the general characteristics of the benzofuran class of compounds provide a basis for inferring its potential activity. The presence of the methyl group on the dibenzofuran skeleton may influence its electronic properties and, consequently, its ability to participate in antioxidant reactions.

In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and ferric reducing ability of plasma (FRAP) assay, are commonly used to evaluate the antioxidant capacity of compounds. researchgate.net For instance, some indeno-benzofuran derivatives have shown significant free radical scavenging ability in the DPPH assay. researchgate.net Evaluation of 3,3-disubstituted-3H-benzofuran-2-one derivatives has also demonstrated their capacity to reduce intracellular reactive oxygen species (ROS) levels in cellular models. mdpi.com

To definitively characterize the antioxidant properties of this compound, it would be necessary to subject it to a battery of these standard in vitro antioxidant assays. Such studies would provide quantitative data on its radical scavenging activity and its potential to mitigate oxidative stress.

Metabolic Transformation of this compound in Microorganisms and Plants

The metabolic fate of dibenzofuran, the parent compound of this compound, has been investigated in various microorganisms, providing insights into the potential biotransformation pathways for its methylated derivative. Bacteria capable of utilizing dibenzofuran as a carbon and energy source have been isolated and characterized. nih.gov These microorganisms typically initiate the degradation of dibenzofuran through dioxygenase-mediated attacks on the aromatic rings. ethz.ch

Two primary pathways have been described for the microbial degradation of dibenzofuran: angular dioxygenation and lateral dioxygenation. nih.govresearchgate.netnih.gov In the angular dioxygenation pathway, a dioxygenase enzyme attacks the carbon atoms adjacent to the ether bridge, leading to the formation of 2,2',3-trihydroxybiphenyl. nih.govnih.gov Subsequent meta-cleavage of the dihydroxylated ring yields products that can enter central metabolic pathways. nih.gov

The lateral dioxygenation pathway involves the attack on two adjacent carbon atoms of one of the benzene (B151609) rings, forming a dihydro-dihydroxy-dibenzofuran, which is then further metabolized. nih.gov For instance, the biphenyl-cultivated Ralstonia sp. strain SBUG 290 has been shown to cometabolically degrade dibenzofuran, leading to the formation of salicylic (B10762653) acid. nih.gov

The presence of a methyl group at the 3-position of the dibenzofuran ring in this compound would likely influence the regioselectivity of the initial enzymatic attack. The methyl group could sterically hinder or electronically influence the position of hydroxylation by dioxygenases. The subsequent metabolic steps would then proceed on the methylated intermediates.

Information on the metabolism of dibenzofurans in plants is less abundant. However, plants are known to possess enzymatic systems, such as cytochrome P450 monooxygenases and peroxidases, that can metabolize a wide range of organic compounds. It is plausible that plants can transform this compound through processes like hydroxylation, followed by conjugation with sugars or other endogenous molecules to increase water solubility and facilitate sequestration or detoxification. The fungus Phanerochaete sordida has been shown to degrade polychlorinated dibenzofurans, suggesting that fungi also possess the enzymatic machinery to break down these types of compounds. asm.org

Detailed studies on the metabolic transformation of this compound in specific microbial strains or plant species are needed to elucidate the exact pathways and metabolites formed. Such studies would be valuable for understanding the environmental fate and potential for bioremediation of this compound.

Advanced Analytical Methodologies for 3 Methyldibenzofuran Characterization and Quantification

High-Resolution Mass Spectrometry for Structural Elucidation and Trace Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of 3-Methyldibenzofuran. It provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of the analyte from isobaric interferences.

Fragmentation Pathways and Diagnostic Ions

In mass spectrometry, particularly when using electron ionization (EI), this compound undergoes predictable fragmentation, creating a unique mass spectrum that serves as a chemical fingerprint. msu.eduuni-saarland.de The molecular ion (M•+) peak is typically strong due to the stable aromatic ring system. The fragmentation process is dominated by reactions that lead to the formation of stable ions. msu.edu

Key fragmentation pathways for this compound include:

Loss of a Hydrogen Radical ([M-H]⁺): This common fragmentation in aromatic compounds results from the cleavage of a C-H bond, leading to a stable cation.

Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the bond between the aromatic ring and the methyl group results in the loss of a methyl radical (•CH₃), a significant fragmentation pathway.

Loss of a Formyl Radical ([M-CHO]⁺): A characteristic fragmentation for dibenzofurans involves the expulsion of a formyl radical (•CHO), which includes the oxygen atom from the furan (B31954) ring.

These fragmentation events produce diagnostic ions that are crucial for identifying this compound in a sample. The exact mass of these ions, as determined by HRMS, confirms the identity of the fragments and, by extension, the parent molecule.

Table 1: Key Diagnostic Ions of this compound in Mass Spectrometry

| Ion | Description | Nominal m/z |

| [C₁₃H₁₀O]•+ | Molecular Ion | 182 |

| [C₁₃H₉O]⁺ | Loss of Hydrogen Radical | 181 |

| [C₁₂H₇O]⁺ | Loss of Methyl Radical | 167 |

| [C₁₂H₉]⁺ | Loss of Formyl Radical | 153 |

Isotope Dilution Mass Spectrometry for Quantification

For highly accurate and precise quantification, isotope dilution mass spectrometry (IDMS) is the gold standard. osti.govptb.de This method overcomes challenges related to sample matrix effects and analyte loss during sample preparation. epa.govresearchgate.net The procedure involves adding a known quantity of an isotopically labeled version of this compound (e.g., ¹³C₁₂-3-Methyldibenzofuran) to the sample as an internal standard, or "spike," before any extraction or cleanup steps. osti.gov

Because the isotopically labeled standard is chemically identical to the native analyte, it experiences the same physical and chemical effects throughout the analytical process. ptb.de After sample processing, the ratio of the native analyte to the labeled standard is measured by the mass spectrometer. Since the amount of the added standard is known, the initial concentration of the native this compound in the sample can be calculated with high precision and accuracy, independent of sample recovery rates. epa.govnih.gov

LC-HRMS/MS for Complex Mixture Analysis

When analyzing this compound in complex matrices such as environmental extracts or biological fluids, the coupling of liquid chromatography (LC) with high-resolution tandem mass spectrometry (HRMS/MS) is exceptionally powerful. ufz.deucl.ac.uk

LC provides a physical separation of this compound from other isomers (e.g., 1-, 2-, and 4-methyldibenzofuran) and thousands of other compounds that may be present in the sample. chromatographyonline.comchromatographyonline.com This separation is crucial for unambiguous identification and quantification. The separated compounds are then introduced into the HRMS system.

In the tandem mass spectrometry (MS/MS) stage, the mass spectrometer is programmed to perform two stages of mass analysis. First, it selectively isolates the molecular ion of this compound (the precursor ion). This isolated ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. researchgate.net This process of selecting a specific precursor and monitoring its unique fragments provides an exceptionally high degree of selectivity and sensitivity, allowing for reliable trace-level analysis even in the most challenging samples. nih.gov

Advanced Nuclear Magnetic Resonance Spectroscopy Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information by probing the magnetic properties of atomic nuclei within a molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming its specific isomeric structure. ulaval.cabhu.ac.in